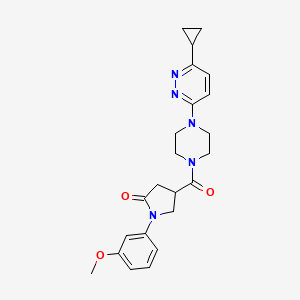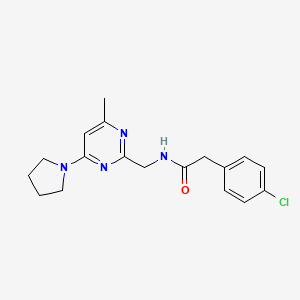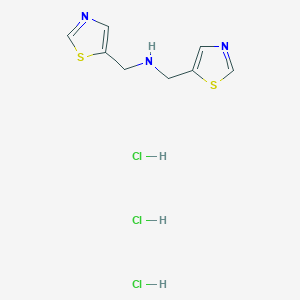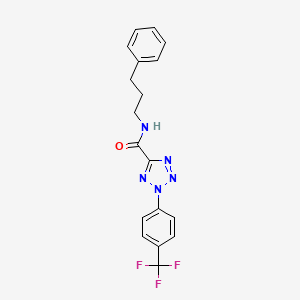![molecular formula C14H19ClN2O B2570626 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone CAS No. 1357453-44-1](/img/structure/B2570626.png)
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CMMP, and has been synthesized using various methods. The purpose of
作用机制
The mechanism of action of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone is thought to involve its interaction with the dopamine D3 receptor. This receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. By acting as a selective antagonist of this receptor, 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone may modulate the activity of this system and reduce drug-seeking behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone are still being studied. However, it has been shown to have a high affinity for the dopamine D3 receptor, which suggests that it may modulate the activity of this receptor and the mesolimbic system. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models, which suggests that it may have potential therapeutic applications in the treatment of addiction.
实验室实验的优点和局限性
One advantage of using 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of this receptor on behavior and physiology. However, one limitation of using this compound is its potential for off-target effects, as it may interact with other receptors or systems in the brain.
未来方向
There are several future directions for research on 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone. One area of interest is in the development of new therapeutic agents for addiction. This compound has shown promise in reducing drug-seeking behavior, and further research may lead to the development of new treatments for addiction. Additionally, research on the biochemical and physiological effects of this compound may lead to a better understanding of the role of the dopamine D3 receptor in the mesolimbic system. Finally, further studies on the synthesis and structure-activity relationships of 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone may lead to the development of more selective and potent compounds for use in scientific research.
合成方法
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone can be synthesized using a variety of methods. One common method involves the reaction of 3-methyl-4-(3-methylphenyl)piperazine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone.
科学研究应用
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone has been used in various scientific research studies. One notable application is in the study of the central nervous system. This compound has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. Additionally, 2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone has been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
属性
IUPAC Name |
2-chloro-1-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11-4-3-5-13(8-11)17-7-6-16(10-12(17)2)14(18)9-15/h3-5,8,12H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOUHHSSGXHSMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-methyl-4-(3-methylphenyl)piperazino]-1-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2570549.png)



![Ethyl 4-[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2570554.png)


![6-(isobutylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2570558.png)

![1-[4-[(4-Pyridin-2-yl-1,3-thiazol-2-yl)amino]phenyl]ethanone](/img/structure/B2570562.png)
![Ethyl 2-[(6-bromo-2-oxochromene-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2570563.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2570565.png)
![1-(2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2570566.png)